2(1H)-Pyridinone, 1-(2-(3-thienylcarbonyl)-2-propenyl)-
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Overview
Description
2(1H)-Pyridinone, 1-(2-(3-thienylcarbonyl)-2-propenyl)- is a heterocyclic compound that features both pyridinone and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(2-(3-thienylcarbonyl)-2-propenyl)- typically involves the condensation of 3-thiophenecarboxaldehyde with a suitable pyridinone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-(2-(3-thienylcarbonyl)-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
2(1H)-Pyridinone, 1-(2-(3-thienylcarbonyl)-2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-(2-(3-thienylcarbonyl)-2-propenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxaldehyde and thiophene-3-carboxylic acid.
Pyridinone Derivatives: Compounds containing the pyridinone ring, such as 2-pyridinone and 4-pyridinone.
Uniqueness
2(1H)-Pyridinone, 1-(2-(3-thienylcarbonyl)-2-propenyl)- is unique due to the combination of the pyridinone and thiophene moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
108664-44-4 |
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Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
1-[2-(thiophene-3-carbonyl)prop-2-enyl]pyridin-2-one |
InChI |
InChI=1S/C13H11NO2S/c1-10(13(16)11-5-7-17-9-11)8-14-6-3-2-4-12(14)15/h2-7,9H,1,8H2 |
InChI Key |
ZNYZORVWVBVFEA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C=CC=CC1=O)C(=O)C2=CSC=C2 |
Origin of Product |
United States |
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